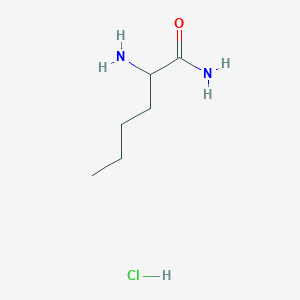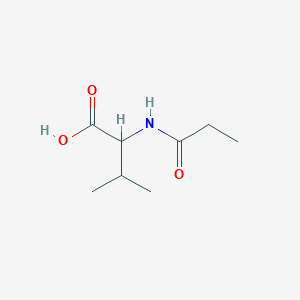![molecular formula C18H20ClFN2O3S B12504541 N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)
N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-cloro-6-fluorobencil)-N-etil-N~2~-[(4-metilfenil)sulfonil]glicinamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos, como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por la presencia de un grupo 2-cloro-6-fluorobencilo, un grupo etilo y un grupo 4-metilfenilsulfonilo unidos a una cadena principal de glicinamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N2-(2-cloro-6-fluorobencil)-N-etil-N~2~-[(4-metilfenil)sulfonil]glicinamida generalmente implica varios pasos. Un enfoque común es comenzar con la preparación de cloruro de 2-cloro-6-fluorobencilo, que luego se hace reaccionar con derivados de glicinamida en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o tolueno, y catalizadores como trietilamina o piridina para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de reactivos de alta pureza y medidas estrictas de control de calidad garantiza la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N~2~-(2-cloro-6-fluorobencil)-N-etil-N~2~-[(4-metilfenil)sulfonil]glicinamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en la porción de cloruro de bencilo, utilizando reactivos como azida de sodio o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Azida de sodio en dimetilformamida (DMF).
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de azidas o tioéteres.
Aplicaciones Científicas De Investigación
N~2~-(2-cloro-6-fluorobencil)-N-etil-N~2~-[(4-metilfenil)sulfonil]glicinamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N2-(2-cloro-6-fluorobencil)-N-etil-N~2~-[(4-metilfenil)sulfonil]glicinamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a funciones celulares alteradas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de 2-cloro-6-fluorobencilo
- Cloruro de 4-metilfenilsulfonilo
- N-etilglicinamida
Unicidad
N~2~-(2-cloro-6-fluorobencil)-N-etil-N~2~-[(4-metilfenil)sulfonil]glicinamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales específicas.
Propiedades
Fórmula molecular |
C18H20ClFN2O3S |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-ethylacetamide |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-3-21-18(23)12-22(11-15-16(19)5-4-6-17(15)20)26(24,25)14-9-7-13(2)8-10-14/h4-10H,3,11-12H2,1-2H3,(H,21,23) |
Clave InChI |
KSGRIWQVOUXUPF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)

![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)


![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)


![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)



